

16:0 TAP in Lipidomics: A Technical Guide

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Compound of Interest

Compound Name: 16:0 TAP
Cat. No.: B11938344

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Introduction

In the field of lipidomics, **16:0 TAP** is the common nomenclature for the cationic lipid 1,2-dipalmitoyl-3-trimethylammonium-propane. It is a synthetic lipid characterized by a propane backbone, two palmitic acid (16:0) chains attached via ester bonds at the sn-1 and sn-2 positions, and a permanently positively charged trimethylammonium head group at the sn-3 position.[1][2] This positive charge is a key feature, making **16:0 TAP** a crucial component in various biotechnological applications, particularly in the formulation of lipid-based delivery systems for nucleic acids and other therapeutic agents.[1][2][3] While "TAP" can be an acronym for other terms in biochemical contexts, within lipidomics and for commercially available lipids, it most frequently refers to this specific cationic lipid.[4][5]

This technical guide provides an in-depth overview of **16:0 TAP**, including its chemical properties, its role in drug delivery, and the methodologies used for its characterization.

Core Properties of 16:0 TAP

The defining characteristics of **16:0 TAP** are its amphipathic nature and its fixed positive charge. The two 16-carbon saturated fatty acid tails provide a hydrophobic domain, while the trimethylammonium head group confers a hydrophilic, cationic character.[1][3]

Property	Value	Reference
Chemical Name	1,2-dipalmitoyl-3-trimethylammonium-propane (chloride salt)	[1][2]
Synonyms	DOTAP (for the 18:1 analogue, but often used interchangeably), 16:0 TAP	[2]
Molecular Formula	C ₃₈ H ₇₆ NO ₄ Cl	
Molecular Weight	646.47 g/mol	
CAS Number	139984-36-4	[1]
Lipid Type	Cationic Lipid	[3]

Role in Lipid-Based Drug Delivery

The primary application of **16:0 TAP** is in the formation of liposomes and lipid nanoparticles (LNPs) for the delivery of negatively charged molecules, such as DNA and RNA, into cells.[1][2] The cationic headgroup of **16:0 TAP** interacts electrostatically with the anionic phosphate backbone of nucleic acids, facilitating their encapsulation within the lipid carrier.

Mechanism of Action in Gene Transfection

The process of **16:0 TAP**-mediated gene transfection involves several key steps:

- **Complex Formation:** **16:0 TAP** is mixed with a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), to form liposomes. These cationic liposomes are then incubated with anionic nucleic acids to form lipoplexes.
- **Cellular Uptake:** The positively charged lipoplexes are attracted to the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis.
- **Endosomal Escape:** Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

- Gene Expression: The released nucleic acid can then traffic to the nucleus (in the case of DNA) or be translated by ribosomes (in the case of mRNA) to produce the desired protein.

Experimental Protocols

Preparation of 16:0 TAP-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are model membrane systems used to study the biophysical properties of lipids and their interactions with other molecules.

Methodology:

- Lipid Film Hydration:
 - Dissolve **16:0 TAP** and any helper lipids (e.g., a neutral lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, 16:0 PC) in a chloroform:methanol solvent mixture.
 - Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the surface of a glass vial.
 - Place the vial under vacuum for at least one hour to remove any residual solvent.
 - Hydrate the lipid film with an aqueous buffer (e.g., sucrose solution) at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
- Electroformation:
 - Place the MLV solution between two conductive indium tin oxide (ITO) coated glass slides.
 - Apply a low-frequency AC electric field to the slides. This induces the swelling and fusion of the MLVs into GUVs.
 - The resulting GUVs can be observed under a microscope.

Quantification of 16:0 TAP in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of lipids, including **16:0 TAP**, in complex biological samples.

Methodology:

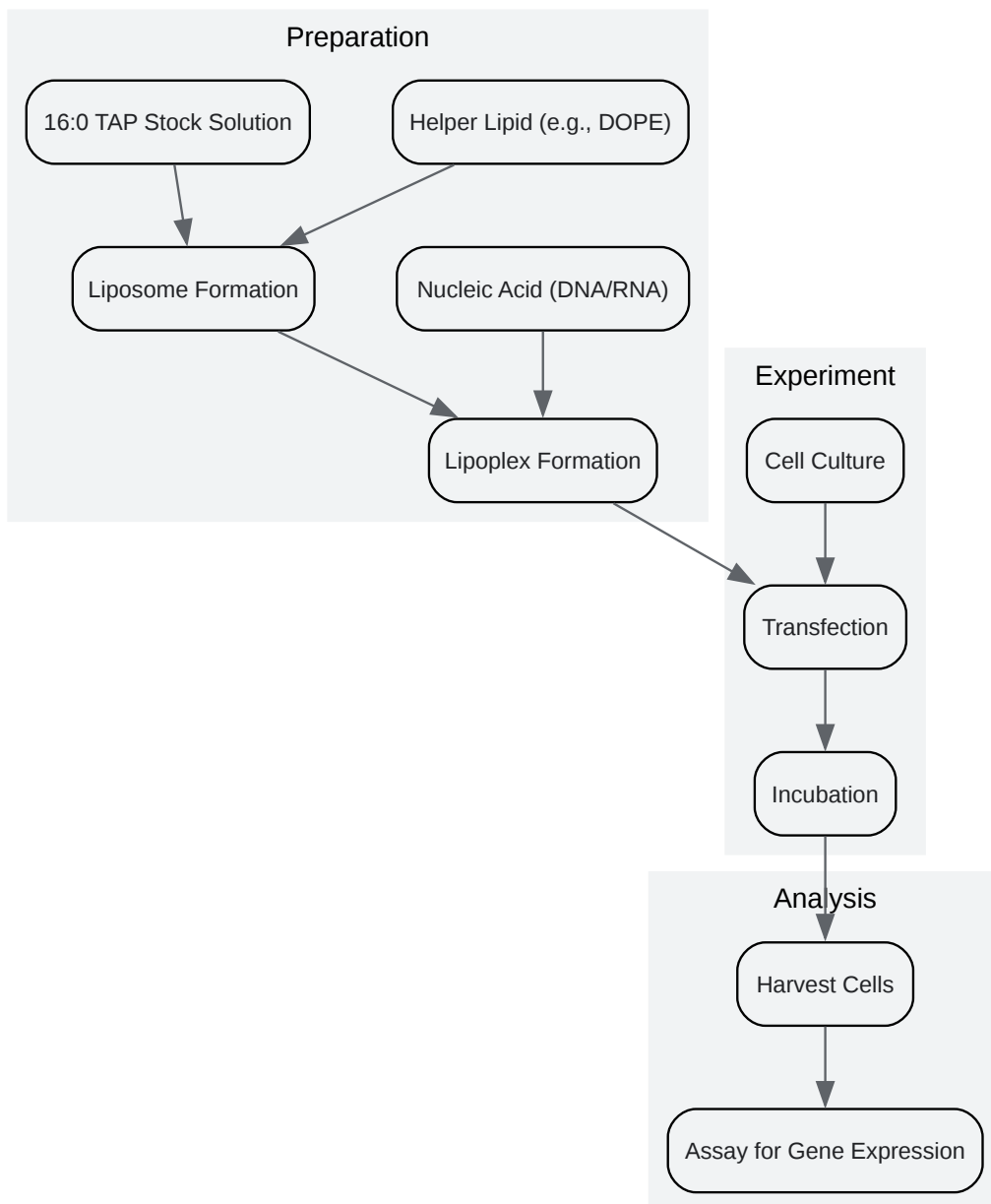
- Lipid Extraction:
 - Homogenize the tissue or cell sample.
 - Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or isopropanol:acetonitrile.[6][7]
 - Include an appropriate internal standard (e.g., a structurally similar cationic lipid with a different acyl chain length) for accurate quantification.[6]
 - Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
 - Collect the organic phase containing the lipids.
- LC-MS/MS Analysis:
 - Dry the extracted lipids under nitrogen and reconstitute them in a suitable solvent for injection into the LC-MS/MS system.
 - Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).
 - Detect and quantify the lipids using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for **16:0 TAP** would be used for its selective detection and quantification.

Signaling Pathways and Logical Relationships

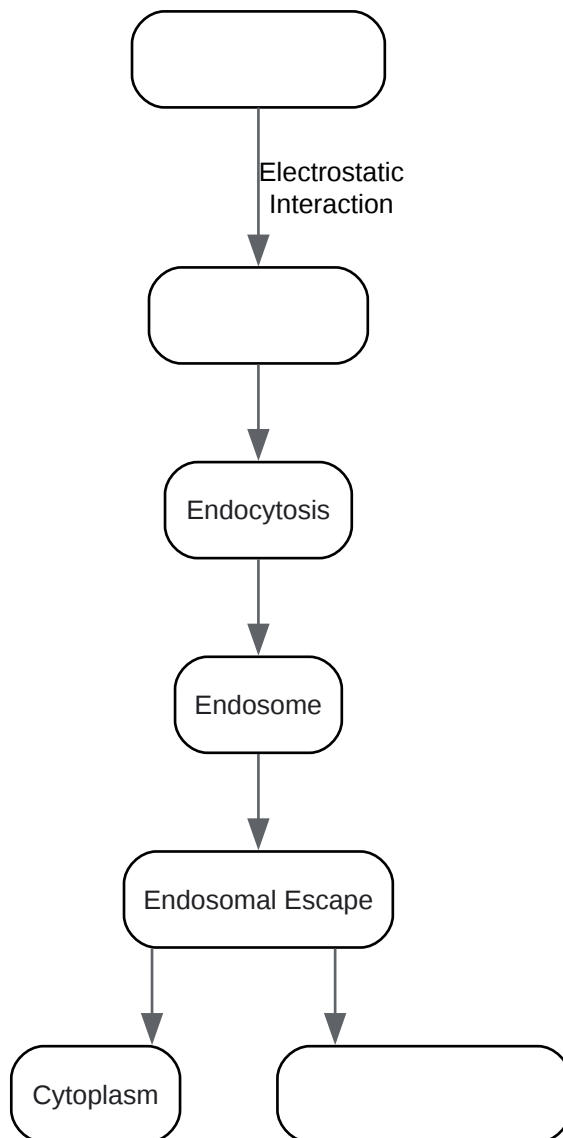
While **16:0 TAP** is a synthetic lipid and not a component of natural biological signaling pathways, its introduction into cells can trigger cellular responses. The interaction of cationic lipids with cell membranes can lead to changes in membrane properties and induce cellular stress responses.

Below are diagrams illustrating the logical workflow for the use of **16:0 TAP** in research and a conceptual representation of its interaction with a cell.

Workflow for 16:0 TAP-based Transfection



Cellular Uptake of 16:0 TAP Lipoplex



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References

- 1. 16:0 TAP | CAS:139984-36-4 | AxisPharm [[axispharm.com](#)]
- 2. [avantiresearch.com](#) [[avantiresearch.com](#)]
- 3. [crodapharma.com](#) [[crodapharma.com](#)]
- 4. [sigmaaldrich.cn](#) [[sigmaaldrich.cn](#)]
- 5. [avantiresearch.com](#) [[avantiresearch.com](#)]
- 6. [elifesciences.org](#) [[elifesciences.org](#)]
- 7. Analysis of Lipid Signaling in Drosophila Photoreceptors using Mass Spectrometry [[jove.com](#)]
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